molecular formula C18H15N5O2 B2810214 N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzofuran-2-carboxamide CAS No. 921054-73-1

N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzofuran-2-carboxamide

Cat. No. B2810214
CAS RN: 921054-73-1
M. Wt: 333.351
InChI Key: FYDIKACSCSCFKV-UHFFFAOYSA-N
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Description

“N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzofuran-2-carboxamide” is a complex organic compound. It belongs to the class of benzofuran compounds, which are ubiquitous in nature . Benzofuran compounds have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They have attracted the attention of chemical and pharmaceutical researchers worldwide due to these biological activities and potential applications .


Synthesis Analysis

The synthesis of benzofuran derivatives has been a topic of interest in recent years . A complex benzofuran derivative can be constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another benzofuran ring can be constructed by proton quantum tunneling, which has fewer side reactions and high yield, making it conducive to the construction of complex benzofuran ring systems .

Scientific Research Applications

Synthesis and Characterization

  • Benzofuran and tetrazole derivatives are synthesized for their potential biological activities. For example, the synthesis of 5-(benzofuran-2-yl)-N-(3-chloro-4-(2-(p-tolyloxy) substituted quinolin-3-yl)-2-oxoazetidin-1-yl)-1-phenyl-1H-pyrazole-3-carboxamide derivatives demonstrates a method for creating compounds with potential antimicrobial properties (Idrees et al., 2020).

Antimicrobial Activity

  • Novel benzofuran derivatives, including tetrazole-incorporated structures, have been evaluated for antimicrobial screening. These compounds show activity against pathogenic bacteria, providing a foundation for developing new antimicrobial agents (Idrees et al., 2019).

Coordination Complexes and Material Science

  • The complexation properties of certain benzofuran and tetrazole derivatives with lanthanides have been investigated for their potential in material science, particularly in the creation of coordination complexes with specific structural and electronic properties (Kobayashi et al., 2019).

Antiallergic Agents

  • The development of N-(1H-tetrazol-5-yl)-6-phenyl-2-pyridinecarboxamides as antiallergic agents illustrates the pharmacological potential of tetrazole derivatives. These compounds have been tested for their efficacy in rat models, indicating their utility in designing new therapeutic agents (Honma et al., 1983).

Microwave-Assisted Synthesis

  • The microwave-assisted synthesis of tetrazolyl pyrazole amides, including benzofuran derivatives, showcases advanced synthetic techniques for producing compounds with potential biological activities in a more efficient manner (Hu et al., 2011).

Future Directions

Benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease . Novel scaffold compounds of benzothiophene and benzofuran have been developed and utilized as anticancer agents . These developments indicate promising future directions for the study and application of benzofuran compounds.

properties

IUPAC Name

N-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O2/c1-12-6-8-14(9-7-12)23-17(20-21-22-23)11-19-18(24)16-10-13-4-2-3-5-15(13)25-16/h2-10H,11H2,1H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYDIKACSCSCFKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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